molecular formula C13H14ClNO2 B2367341 (4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone CAS No. 866143-79-5

(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone

Cat. No.: B2367341
CAS No.: 866143-79-5
M. Wt: 251.71
InChI Key: RNVFSIVMBJDAPT-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone is a spirocyclic compound featuring a 1-oxa-6-azaspiro[2.5]octane core fused to a 4-chlorophenyl group via a ketone bridge. The spiro[2.5]octane system comprises a five-membered oxolane (oxygen-containing) ring and a three-membered aziridine (nitrogen-containing) ring, creating a compact, conformationally constrained structure. The chlorine substituent on the phenyl ring contributes to electronic effects (e.g., electron withdrawal) and lipophilicity, which can influence solubility and intermolecular interactions .

Properties

IUPAC Name

(4-chlorophenyl)-(1-oxa-6-azaspiro[2.5]octan-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c14-11-3-1-10(2-4-11)12(16)15-7-5-13(6-8-15)9-17-13/h1-4H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVFSIVMBJDAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CO2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 1-oxa-6-azaspiro[2.5]octane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

(4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methanone Adduct

  • Structural Differences : Replaces the spiro[2.5]octane system with a 4-hydroxypiperidine ring. The piperidine ring is six-membered, offering greater conformational flexibility than the spiro system.
  • Key Findings: Dihedral Angles: The benzene ring forms dihedral angles of 51.6° (with hydroxypiperidine) and 89.5° (with piperidine), indicating distinct spatial arrangements compared to the spiro system’s constrained geometry . Intermolecular Interactions: O–H⋯O hydrogen bonds between the hydroxypiperidine and ketone groups form chains along the crystal’s c-axis, enhancing stability.
  • Implications : Increased flexibility may improve solubility but reduce target-binding precision compared to the spiro analog.

6-[(4-Chlorophenyl)sulfonyl]-1-oxa-6-azaspiro[2.5]octane (CAS 861212-71-7)

  • Structural Differences : Replaces the ketone group with a sulfonyl (–SO₂–) moiety.
  • Key Properties: Molecular Weight: 287.76 g/mol (vs. ~265 g/mol for the methanone analog, estimated).
  • Implications : The sulfonyl group may enhance metabolic stability but reduce membrane permeability compared to the ketone analog.

(4-Bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)methanone

  • Structural Differences :
    • Halogen Substitution : Bromine (vs. chlorine) increases steric bulk and polarizability.
    • Spiro System : The spiro[3.3]heptane core (two three-membered rings) differs from the spiro[2.5]octane system, reducing ring strain and altering conformational dynamics.
    • Sulfone Group : The 1,1-dioxido-thia moiety introduces additional polarity.
  • Key Properties: Molecular Formula: C₁₂H₁₂BrNO₃S (vs. C₁₃H₁₄ClNO₂ for the target compound). Purity: 95–98%, with higher commercial availability .
  • Implications : Bromine’s larger atomic radius may improve hydrophobic interactions in binding pockets, while the sulfone group could enhance water solubility.

Research Implications and Limitations

  • Structural Rigidity vs. Flexibility : The spiro[2.5]octane core in the target compound offers rigidity advantageous for selective binding but may limit solubility compared to piperidine analogs .
  • Halogen Effects : Chlorine’s balance of electronegativity and size contrasts with bromine’s increased polarizability, impacting hydrophobic interactions .
  • Functional Groups : Ketones vs. sulfonyl/sulfone groups dictate electronic properties and metabolic pathways, with sulfones generally offering higher stability .

Biological Activity

(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone, a compound with the molecular formula C13H14ClNO2 and a molecular weight of 251.71 g/mol, has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with 1-oxa-6-azaspiro[2.5]octane in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis of the acyl chloride.

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, particularly its role as a modulator of muscarinic acetylcholine receptors (mAChRs). Recent studies indicate that it acts as a selective antagonist for the M4 subtype of mAChRs, which are implicated in various physiological processes including cognition and motor control .

Antimicrobial and Anticancer Properties

Research has demonstrated that this compound exhibits antimicrobial and anticancer properties. The compound has shown effectiveness against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology. For instance, studies have indicated that spirocyclic compounds similar to this one can inhibit tumor growth by inducing apoptosis in cancer cells .

Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding the biological activity of this compound. For example, chiral separation and X-ray crystallographic analysis revealed that specific enantiomers possess enhanced potency against mAChR M4, indicating that stereochemistry plays a crucial role in its effectiveness .

CompoundActivityReference
(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]octan-6-yl)methanonePotent M4 antagonist
VU6015241High M4 potency and selectivity
Analog Compound XAnticancer activity

In Vivo Studies

In vivo studies have demonstrated moderate brain exposure in rodents after intraperitoneal administration of related compounds, highlighting their potential for neuropharmacological applications . These findings suggest that modifications in structure can significantly enhance bioavailability and therapeutic efficacy.

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